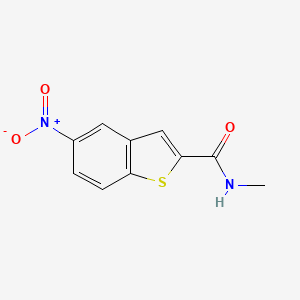

N-methyl-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-11-10(13)9-5-6-4-7(12(14)15)2-3-8(6)16-9/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVUPXRNSBHAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-nitro-1-benzothiophene-2-carboxamide typically involves the nitration of a benzothiophene derivative followed by amide formation One common synthetic route starts with the nitration of 1-benzothiophene to introduce the nitro group at the 5-positionThe final step involves methylation of the amide nitrogen to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and amide formation, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

Major Products

Reduction: Reduction of the nitro group yields N-methyl-5-amino-1-benzothiophene-2-carboxamide.

Scientific Research Applications

N-methyl-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-5-nitro-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, its activity is often related to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular targets. The benzothiophene core can also interact with various molecular targets, including enzymes and receptors, through π-π stacking and other non-covalent interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key structural analogs and their differentiating features are outlined below:

N-Substituted 5-Nitro-1-benzothiophene-2-carboxamides

- N-Benzyl-5-nitro-1-benzothiophene-2-carboxamide (CAS 58093-92-8): Differs by a benzyl group instead of methyl on the carboxamide nitrogen.

- N-Isopropyl-5-nitro-1-benzothiophene-2-carboxamide (CAS 478248-45-2): Features an isopropyl group, offering greater hydrophobicity and bulk compared to the methyl analog. This could reduce solubility but improve membrane permeability .

Benzothiophenes with Alternate Substituents

- 4-Hydroxy-1-benzothiophene-6-carbaldehyde (CAS 1021916-91-5): Replaces the nitro and carboxamide groups with a hydroxy (4-position) and aldehyde (6-position). The aldehyde enables nucleophilic reactions, while the hydroxy group introduces hydrogen-bonding capability .

- Bromobenzothiophenecarbohydrazide (CAS 886360-90-3): Contains a bromine atom (position unspecified) and a carbohydrazide group.

Dibenzothiophene Derivatives

- 4-Methyldibenzothiophene (CAS 7372-88-5): A dibenzothiophene (two fused benzene rings with a thiophene) with a methyl group. The extended aromatic system increases planarity and π-conjugation, relevant for optoelectronic applications .

Data Table: Structural Comparison of Benzothiophene Derivatives

| Compound Name | CAS Number | Core Structure | Key Substituents/Functional Groups |

|---|---|---|---|

| N-methyl-5-nitro-1-benzothiophene-2-carboxamide | 476309-42-9 | Benzothiophene | 5-NO₂, 2-carboxamide (N-methyl) |

| N-Benzyl-5-nitro-1-benzothiophene-2-carboxamide | 58093-92-8 | Benzothiophene | 5-NO₂, 2-carboxamide (N-benzyl) |

| N-Isopropyl-5-nitro-1-benzothiophene-2-carboxamide | 478248-45-2 | Benzothiophene | 5-NO₂, 2-carboxamide (N-isopropyl) |

| 4-Hydroxy-1-benzothiophene-6-carbaldehyde | 1021916-91-5 | Benzothiophene | 4-OH, 6-CHO |

| Bromobenzothiophenecarbohydrazide | 886360-90-3 | Benzothiophene | Br (position unspecified), carbohydrazide |

| 4-Methyldibenzothiophene | 7372-88-5 | Dibenzothiophene | 4-CH₃ |

Research Findings and Implications

- Electronic Effects : The 5-nitro group in this compound and its analogs may stabilize negative charges or participate in charge-transfer interactions, critical for catalytic or sensor applications .

- Solubility and Bioavailability : The methyl substituent likely improves aqueous solubility compared to bulkier N-benzyl or N-isopropyl analogs, which may prioritize lipid bilayer penetration .

- Synthetic Utility : Brominated derivatives (e.g., CAS 886360-90-3) are versatile intermediates for Suzuki-Miyaura couplings, while aldehydes (e.g., CAS 1021916-91-5) serve as electrophiles in condensation reactions .

- Structure-Activity Relationships (SAR) : Substitution at the carboxamide nitrogen directly impacts steric and electronic profiles, suggesting tunability for target-specific drug design .

Biological Activity

N-methyl-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the nitro group and carboxamide moiety enhances its potential as a bioactive compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, which may be linked to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Its structure allows it to interact with DNA or RNA, potentially inhibiting cancer cell proliferation.

Anticancer Activity

The compound has been tested against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 3.1 | Selective antiproliferative |

| HCT116 | 3.7 | Moderate antiproliferative |

| HEK 293 | 5.3 | Moderate antiproliferative |

These results indicate that this compound shows selective activity against breast cancer cells (MCF-7), suggesting its potential as a targeted therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values are as follows:

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| E. faecalis | 8 | Strong antibacterial effect |

| Staphylococcus aureus | 12 | Moderate antibacterial effect |

These findings support the potential use of this compound in treating infections caused by resistant bacteria.

Case Studies and Research Findings

- Antiproliferative Studies : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzothiophene compounds, including this compound, exhibited significant growth inhibition in various cancer cell lines, with IC50 values indicating strong antiproliferative effects .

- Mechanistic Insights : Research indicated that the mechanism underlying the anticancer activity involves the induction of oxidative stress in cancer cells, leading to apoptosis. This was corroborated by assays measuring reactive oxygen species (ROS) levels in treated cells .

- In Vivo Studies : Preliminary animal studies demonstrated that this compound could reduce tumor size in xenograft models, suggesting its potential for further development as an anticancer agent .

Q & A

What are the established synthetic routes for N-methyl-5-nitro-1-benzothiophene-2-carboxamide, and what key reaction conditions influence yield?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiophene core. Key steps include:

- Nitration : Controlled nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

- Carboxamide Formation : Reaction of the intermediate acid chloride with methylamine in dichloromethane, using triethylamine as a base to neutralize HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Critical factors include temperature control during nitration, stoichiometric equivalence of methylamine, and inert atmosphere to prevent oxidation of the thiophene ring .

How can researchers resolve contradictions in NMR spectral data when characterizing the nitro and benzothiophene moieties?

Level: Advanced

Answer:

Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from:

- Tautomerism : The nitro group’s electron-withdrawing effect can induce resonance changes in the benzothiophene ring. Use 2D NMR (HSQC, HMBC) to confirm coupling patterns .

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize specific conformers via hydrogen bonding with the carboxamide .

- Reference Standards : Cross-validate with PubChem’s computed spectra (InChI Key: KOSBXZHFWKTMLO-UHFFFAOYSA-N) for 5-nitrothiophene derivatives .

What spectroscopic techniques are essential for characterizing this compound?

Level: Basic

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., methyl group at δ ~3.3 ppm) and confirms nitro group placement via deshielded aromatic signals .

- FT-IR : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+ m/z ≈ 263.03) and fragments (e.g., loss of NO₂ group) .

What strategies optimize the regioselective introduction of the nitro group in the benzothiophene ring?

Level: Advanced

Answer:

Regioselectivity is influenced by:

- Directing Groups : The methyl group at position 1 electronically directs nitration to position 5. Computational modeling (DFT) predicts electron density distribution .

- Reagent Choice : Use acetyl nitrate for milder conditions, reducing side reactions like ring sulfonation .

- Temperature : Sub-zero temperatures (–10°C) suppress polysubstitution . Post-reaction HPLC-MS monitors nitro positional isomers .

How do structural modifications to the carboxamide group affect the compound’s bioactivity, and what in vitro assays are appropriate for evaluation?

Level: Advanced

Answer:

- Modifications : Replacing the methyl group with bulkier alkyl chains (e.g., isopropyl) alters steric hindrance, impacting target binding.

- Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess nitro group-dependent redox activity .

- Molecular Docking : Predict interactions with ATP-binding pockets (AutoDock Vina) .

What computational methods predict the interaction between this compound and biological targets like enzymes?

Level: Basic

Answer:

- Molecular Dynamics (MD) : Simulates binding stability (e.g., GROMACS) using crystal structures from the PDB .

- Pharmacophore Modeling : Identifies critical hydrogen-bonding features (e.g., nitro oxygen as a hydrogen-bond acceptor) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and nitro group-mediated toxicity risks .

How can differential scanning calorimetry (DSC) and X-ray crystallography address polymorphic inconsistencies in crystallographic data?

Level: Advanced

Answer:

- DSC : Detects polymorph transitions (e.g., endothermic peaks at 120–150°C) and assesses thermal stability .

- X-ray Crystallography : Resolves spatial arrangement of nitro and carboxamide groups. For poorly diffracting crystals, synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.